N-phenylmorpholine-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylmorpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-16(14,12-6-8-15-9-7-12)11-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHURAECPPFGEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Phenylmorpholine 4 Sulfonamide and Its Chemical Analogs
Classical Approaches to N-Phenylmorpholine-4-sulfonamide Synthesis
Traditional methods for synthesizing sulfonamides, including this compound, have historically relied on well-established, yet sometimes harsh, chemical transformations. These foundational techniques paved the way for the development of more refined procedures.
Reaction Pathways Involving Amines and Sulfonyl Chlorides
The most conventional and widely practiced method for the formation of sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. ijarsct.co.in This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.incbijournal.com The reactivity of the amine is a critical factor, with primary amines generally being more reactive than secondary amines. ijarsct.co.incbijournal.com
In the context of this compound synthesis, this would involve the reaction of N-phenylmorpholine with a suitable sulfonyl chloride. The synthesis of related sulfonamide structures often employs this reliable pathway. For instance, various N-substituted and N,N-disubstituted sulfonamides are prepared from the corresponding amines and p-toluenesulfonyl chloride. researchgate.net
| Reactant 1 | Reactant 2 | Base | Outcome | Reference |
| Primary/Secondary Amine | Sulfonyl Chloride | Organic or Inorganic Base | Sulfonamide | ijarsct.co.in |
| Amines | p-Toluene sulfonyl chloride | Crosslinked poly(4-vinylpyridine) | N-substituted sulfonamides | researchgate.net |
| Sulfanilamide | Substituted aromatic aldehydes | - | Imine derivatives (precursors to sulfonamides) | nih.gov |
Precursor Synthesis and Halosulfonation Reactions Relevant to this compound Core
The synthesis of N-phenylmorpholine can be achieved through the reaction of aniline (B41778) with 2-chloroethyl ether, which undergoes a ring-closing reaction under the influence of a base. google.com This method provides a direct route to the morpholine (B109124) core attached to a phenyl group.
Halosulfonation, specifically chlorosulfonation, of aromatic compounds is a common method to produce the sulfonyl chloride moiety. For example, acetanilide (B955) can be treated with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. pensoft.net This intermediate can then be reacted with an appropriate amine. A patent describes the preparation of p-chlorobenzene-sulfonyl morpholine by reacting p-chlorobenzene-sulfonyl chloride with morpholine in acetone. google.com This highlights the modularity of these synthetic approaches.
A more recent development involves a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. nih.govprinceton.eduprinceton.edu This copper-catalyzed method converts aromatic acids into sulfonyl chlorides, which then react with an amine in the same pot to form the sulfonamide. nih.govprinceton.eduprinceton.edu This process avoids the need to pre-functionalize the starting materials. nih.govprinceton.edu
Modern and Sustainable Synthetic Strategies
In recent years, the focus of synthetic chemistry has shifted towards developing more environmentally friendly, efficient, and versatile methodologies. This has led to the emergence of several modern techniques for the synthesis of sulfonamides.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and improve yields. mdpi.com This technology has been successfully applied to the synthesis of sulfonamides. cbijournal.comorganic-chemistry.orguniss.it
A notable method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation. organic-chemistry.orguniss.it This process uses 2,4,6-trichloro- nih.govprinceton.edunih.gov-triazine (TCT) as an activating agent. organic-chemistry.org The reaction proceeds in two short microwave-irradiated steps, avoiding the isolation of the often-unstable sulfonyl chloride intermediate and simplifying the purification process. organic-chemistry.org This technique has been shown to be effective for a wide range of substrates, including aromatic and aliphatic amines. organic-chemistry.orguniss.it For example, a series of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives were synthesized for the first time using microwave irradiation. nih.gov
| Reactants | Conditions | Outcome | Reference |
| Sulfonic acids/salts, Amines | Microwave, TCT | Sulfonamides | organic-chemistry.org |
| para-hydrazinobenzenesulfonamide hydrochloride, Chalcone derivative | Microwave, Ethanol | 1,3,5-trisubstituted pyrazoline derivatives | nih.gov |
| 4-Morpholinoacetophenone, Substituted benzaldehydes | Microwave, Ethanolic NaOH | Morpholine-containing chalcones | mdpi.com |
Electrochemical Oxidative Coupling in Sulfonamide Formation
Electrochemical synthesis offers a green and efficient alternative to traditional methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants. nih.govacs.org This approach has been successfully employed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols. nih.govacs.org
The reaction is typically carried out in an undivided cell with carbon electrodes and can be completed in a very short time. nih.govacs.org The process involves the initial oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. nih.gov The subsequent reaction between these species ultimately leads to the formation of the sulfonamide, with hydrogen gas as the only byproduct. nih.govnih.gov This method exhibits a broad substrate scope and high functional group tolerance due to the mild reaction conditions. nih.gov Another electrochemical strategy involves the generation of hydroxyimino-cyclohexa-dien-ylidene haloniums from halonitroarenes, which then react with arylsulfinic acids to form halo-N-hydroxysulfonamide derivatives. nih.gov
Aromatic Nucleophilic Substitution (SNAr) Routes to Morpholine Sulfonamides
Nucleophilic aromatic substitution (SNAr) provides another important pathway to arylmorpholine derivatives, which can be precursors to the target sulfonamides. In these reactions, a nucleophile, such as morpholine, displaces a leaving group on an electron-deficient aromatic ring. chemistrysteps.commasterorganicchemistry.com The presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group is typically required to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com
For example, 4-(4-nitrophenyl)thiomorpholine, a precursor for various medicinally important compounds, can be synthesized via an SNAr reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com The reaction of various amines with 2,4-dinitrofluorobenzene is a classic example of this type of transformation. masterorganicchemistry.com While traditional SNAr reactions proceed through a two-step addition-elimination mechanism involving a Meisenheimer intermediate, some SNAr reactions, particularly with highly activated substrates like triazines, can occur via a concerted mechanism. nih.govrsc.org
Palladium-Catalyzed C-N Cross-Coupling for N-Arylation of Sulfamides
The formation of the C-N bond to generate N-arylsulfonamides is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution. acs.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the sulfonamide, deprotonation by a base, and finally, reductive elimination to yield the N-arylsulfonamide and regenerate the Pd(0) catalyst. wikipedia.org The efficiency of this process is highly dependent on the choice of ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of reaction and improve yields. For instance, the use of specialized ligands like AdBippyPhos has been shown to be effective for the challenging C-N coupling of poorly nucleophilic sulfonamides with heteroaryl halides. researchgate.net The steric and electronic properties of these ligands are critical in promoting the desired reactivity and preventing side reactions.
The general reaction scheme for the palladium-catalyzed N-arylation of a sulfamide, such as morpholine-4-sulfonamide, with an aryl halide is depicted below:

Scheme 1: General reaction for the palladium-catalyzed N-arylation of a sulfamide.
A variety of palladium sources and ligands have been successfully employed in these reactions. The choice of base and solvent also significantly impacts the reaction outcome.
| Palladium Source | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd2(dba)3 | P(t-Bu)3 | NaOt-Bu | Toluene | thieme-connect.de |
| Pd(OAc)2 | XPhos | K3PO4 | t-BuOH | acsgcipr.org |
| [Pd(crotyl)Cl]2 | BippyPhos | KOtBu | 2 wt % Savie/H2O | nih.gov |
Activation of C-O and C-N Bonds in Related Amide/Sulfonamide Synthesis
Beyond the use of aryl halides, modern synthetic methodologies have explored the activation of less reactive C-O and C-N bonds for the synthesis of amides and sulfonamides. These approaches offer alternative pathways that can sometimes provide advantages in terms of substrate availability and functional group compatibility.
Nickel-catalyzed amination of aryl sulfamates represents a key example of C-O bond activation. libretexts.org In this transformation, the sulfamate (B1201201) group, derived from a phenol, acts as a leaving group, enabling the formation of a C-N bond with an amine nucleophile. This method is particularly useful for the synthesis of polysubstituted aryl amines. libretexts.org The reaction typically employs a nickel catalyst, often in combination with N-heterocyclic carbene (NHC) ligands, and a strong base. libretexts.org

Scheme 2: Nickel-catalyzed amination of an aryl sulfamate, an example of C-O bond activation.
Decarbonylative cross-coupling of amides is an emerging strategy that involves the activation and cleavage of the typically robust N-C(O) bond. nih.gov This allows for the amide functional group to be used as a synthetic handle for the formation of new C-C or C-heteroatom bonds. While not a direct route to sulfonamides, the principles of activating strong bonds are highly relevant.
More directly related to sulfonamide synthesis is the concept of SO2 insertion into C-N bonds. wikipedia.org This innovative approach allows for the direct conversion of primary amines into primary sulfonamides, effectively inverting the electronic properties of the nitrogen atom. wikipedia.org
Stereochemical Control and Regioselectivity in this compound Synthesis
Achieving stereochemical and regiochemical control is paramount in the synthesis of complex molecules. In the context of this compound and its analogs, these aspects are crucial for defining the final properties and potential applications of the compound.
Stereochemical control is particularly relevant when synthesizing chiral sulfonamides. This can be achieved through various strategies, such as the use of chiral starting materials or chiral catalysts. For instance, the synthesis of chiral arylsulfonamides has been accomplished by reacting chiral amino alcohols with sulfonyl chlorides. acs.org In the realm of catalytic asymmetric synthesis, palladium-catalyzed N-allylation of secondary sulfonamides using chiral ligands, such as the Trost ligand, has been shown to produce N-C axially chiral sulfonamides with good enantioselectivity. acsgcipr.org
Regioselectivity, or the control of which position on a molecule reacts, is often governed by the electronic and steric properties of the substrates and the directing effects of functional groups. In the palladium-catalyzed arylation of anilines, for example, the use of specific ligands can direct the arylation to the ortho position of the unprotected aniline, avoiding the more common N-arylation. thieme-connect.depurdue.edu The N-tosylcarboxamide group has also been effectively used as a directing group to achieve ortho-C–H functionalization of aromatic rings. youtube.com For a molecule like this compound, if the phenyl ring were substituted, the position of further functionalization could be influenced by the directing effects of both the sulfonamide group and the existing substituent.
| Reaction Type | Directing Group/Ligand | Outcome | Reference |
|---|---|---|---|
| Pd-Catalyzed C-H Arylation | [2,2'-Bipyridin]-6(1H)-one (ligand) | Ortho-arylation of unprotected anilines | thieme-connect.depurdue.edu |
| Rh-catalyzed C-H Sulfonamidation | 2-Pyrimidyl group | Regioselective C2-sulfonamidation of indoles | wikipedia.org |
| Pd-Catalyzed C-H Arylation | N-Tosylcarboxamide | Ortho-arylation of aromatic rings | youtube.com |
Optimization of Reaction Conditions and Yields for this compound Derivatives
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This involves systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time to maximize the yield and purity of the desired product. High-throughput experimentation (HTE) has emerged as a powerful tool for rapidly screening a large number of reaction conditions, accelerating the optimization process. nih.govpurdue.eduyoutube.com
In the context of palladium-catalyzed N-arylation of sulfonamides, several factors can be fine-tuned. The choice of the palladium precursor and the ligand is of utmost importance. For the coupling of sulfamides, which are relatively weak nucleophiles, bulky and electron-rich phosphine ligands are often necessary to achieve high yields. thieme-connect.de The base also plays a crucial role, with common choices including sodium tert-butoxide, potassium carbonate, and cesium carbonate. The solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.
The following table presents a hypothetical optimization study for the synthesis of an N-arylsulfonamide, illustrating how different parameters can affect the reaction yield.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | NaOt-Bu | Toluene | 80 | 65 |
| 2 | Pd2(dba)3 (1) | P(t-Bu)3 (4) | NaOt-Bu | Toluene | 80 | 85 |
| 3 | Pd2(dba)3 (1) | XPhos (2) | NaOt-Bu | Toluene | 80 | 92 |
| 4 | Pd2(dba)3 (1) | XPhos (2) | K3PO4 | Toluene | 100 | 78 |
| 5 | Pd2(dba)3 (1) | XPhos (2) | NaOt-Bu | Dioxane | 100 | 95 |
Yields are hypothetical and for illustrative purposes only.
Comprehensive Spectroscopic and Structural Elucidation of N Phenylmorpholine 4 Sulfonamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For N-Phenylmorpholine-4-sulfonamide, both ¹H and ¹³C NMR, alongside two-dimensional techniques, have been pivotal in confirming its molecular framework.
Proton (¹H) NMR Spectral Analysis and Proton Signal Assignment
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. nih.gov The specific chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the sulfonamide group.
The protons of the morpholine (B109124) ring exhibit distinct signals. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded and appear at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). Typically, the O-CH₂ protons of a morpholine ring appear around δ 3.7 ppm, while the N-CH₂ protons are found further upfield, around δ 3.0-3.3 ppm. rsc.org The sulfonamide proton (SO₂NH) often presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but can be observed in the range of δ 8.0-11.3 ppm. researchgate.netrsc.org
Table 1: ¹H NMR Spectral Data for this compound and Related Structures
| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic (Phenyl) | 7.0 - 8.0 | nih.gov |
| Morpholine (O-CH₂) | ~ 3.7 | rsc.org |
| Morpholine (N-CH₂) | 3.0 - 3.3 | rsc.org |
| Sulfonamide (NH) | 8.0 - 11.3 | researchgate.netrsc.org |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Characterization
Complementing the proton data, the ¹³C NMR spectrum provides a definitive carbon count and insight into the electronic environment of each carbon atom. The aromatic carbons of the phenyl ring typically resonate in the region of δ 110-150 ppm. rsc.org The carbon attached directly to the sulfonamide group (C-S) will be influenced by the electronegative sulfur and oxygen atoms, affecting its chemical shift.
The carbon atoms of the morpholine ring also show characteristic signals. The carbons bonded to the oxygen atom (O-CH₂) are generally found in the range of δ 66-67 ppm, while the carbons adjacent to the nitrogen (N-CH₂) appear at a higher field, typically around δ 44-48 ppm. rsc.orgscielo.org.mx
Table 2: ¹³C NMR Spectral Data for this compound and Related Structures
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic (Phenyl) | 110 - 150 | rsc.org |
| Morpholine (O-CH₂) | 66 - 67 | rsc.org |
| Morpholine (N-CH₂) | 44 - 48 | scielo.org.mx |
Two-Dimensional NMR Techniques for Complex Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each CHₓ group in the morpholine and phenyl rings. For instance, the proton signals of the O-CH₂ groups would show a cross-peak with the corresponding carbon signals in the δ 66-67 ppm region.
The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connections between the phenyl ring, the sulfonamide group, and the morpholine ring. For example, correlations would be expected between the sulfonamide NH proton and the carbons of the phenyl ring, as well as the protons of the N-CH₂ groups of the morpholine ring and the sulfur-bearing carbon of the phenyl ring. These 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of the NMR data. researchgate.net
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Wavenumbers
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The sulfonamide group is particularly prominent, exhibiting strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration is also identifiable, usually appearing in the region of 914–895 cm⁻¹. rsc.org
The N-H stretching vibration of the sulfonamide group gives rise to a band in the region of 3349–3144 cm⁻¹. rsc.org The aromatic C-H stretching vibrations of the phenyl ring are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the ring appear in the 1600–1450 cm⁻¹ range. nih.gov The morpholine ring contributes to the spectrum with its C-H stretching vibrations, which are expected below 3000 cm⁻¹, and C-O-C stretching vibrations.
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | 1320 - 1310 | rsc.org |
| Sulfonamide (SO₂) | Symmetric Stretch | 1155 - 1143 | rsc.org |
| Sulfonamide (S-N) | Stretch | 914 - 895 | rsc.org |
| Sulfonamide (N-H) | Stretch | 3349 - 3144 | rsc.org |
| Phenyl (C-H) | Stretch | > 3000 | nih.gov |
| Phenyl (C=C) | Stretch | 1600 - 1450 | nih.gov |
| Morpholine (C-H) | Stretch | < 3000 |
Potential Energy Distribution (PED) Analysis in Vibrational Assignments
Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration, PED analysis offers a quantitative description of the vibrational character of the molecule. researchgate.netresearchgate.net
For complex molecules like this compound, simple inspection of the vibrational frequencies is often insufficient for accurate assignments due to the mixing of various vibrational modes. ias.ac.in Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to compute the vibrational frequencies and the corresponding PEDs. nih.gov Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly utilized for this purpose. researchgate.netresearchgate.net The calculated vibrational spectra are often scaled to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. ias.ac.in
In the case of sulfonamides, PED analysis helps in unequivocally assigning the characteristic stretching and bending vibrations of the sulfonyl group (SO2), the S-N bond, and the C-N bonds within the morpholine ring, as well as the vibrations associated with the phenyl group. For instance, the symmetric and asymmetric stretching modes of the SO2 group can be precisely identified by their high PED contributions from the S=O stretching coordinates. Similarly, the various C-H and N-H (if present) vibrational modes can be distinguished based on their respective PEDs. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a synthesized compound like this compound. Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are employed for the analysis of complex mixtures and the precise identification of components. researchgate.netnih.gov The accurate mass of the molecular ion ([M+H]+ or [M-H]-) is measured and compared with the theoretical exact mass calculated from its chemical formula. This validation provides a high degree of confidence in the compound's identity. nih.gov
LC-MS and ESI-MS Techniques in Purity and Structural Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scitepress.org It is widely used for the purity assessment and structural analysis of compounds like this compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC, which allows for the ionization of molecules directly from the liquid phase into the gas phase with minimal fragmentation. nih.govut.ee
In the context of this compound, LC-ESI-MS can be used to:
Determine Purity: By separating the target compound from any impurities or byproducts from the synthesis, the purity of the sample can be assessed. scitepress.org
Elucidate Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with ESI, involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnist.gov The resulting fragment ions provide valuable information about the compound's structure. For sulfonamides, common fragmentation pathways include the loss of sulfur dioxide (SO2) and cleavage of the sulfonamide bond. nist.govnih.gov The fragmentation pattern of this compound would be expected to show characteristic losses related to the morpholine ring and the phenylsulfonyl moiety.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π→π* and n→π* electronic transitions associated with the phenyl ring and the non-bonding electrons on the nitrogen and oxygen atoms of the morpholine and sulfonamide groups. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netajol.info Studies on similar molecules, like 4-phenylmorpholine, have shown that both n→π* and π→π* transitions are observed. researchgate.netajol.info
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.gov It calculates the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net By comparing the theoretically predicted spectrum with the experimental UV-Vis spectrum, a detailed understanding of the electronic transitions can be achieved. koreascience.kr For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com These calculations can also predict how the electronic spectrum might change in different solvent environments. researchgate.netajol.info
X-ray Crystallography and Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the physical and chemical properties of a compound. For this compound, while a specific single-crystal X-ray diffraction study is not publicly available, a comprehensive analysis of its probable solid-state structure can be inferred from crystallographic data of closely related sulfonamides and the known conformational behavior of its constituent moieties.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry of a compound, providing accurate measurements of bond lengths, bond angles, and torsion angles. In the absence of a dedicated study for this compound, the expected geometric parameters can be reliably estimated by examining the crystal structures of analogous sulfonamides.
The sulfonamide group (–SO₂NH–) typically exhibits a tetrahedral geometry around the sulfur atom. The S=O bond lengths in related sulfonamide structures generally range from 1.428 Å to 1.441 Å. nsf.gov The S–N bond is typically around 1.62 Å, and the S–C bond length is approximately 1.77 Å. nsf.gov The geometry around the sulfonamide nitrogen atom is generally trigonal planar or very close to it.
The phenyl group attached to the sulfonamide nitrogen would be expected to have standard aromatic C–C bond lengths of approximately 1.39 Å and internal C–C–C bond angles of about 120°. The C–N bond connecting the phenyl ring to the sulfonamide group would likely have a length in the range of 1.42-1.44 Å, indicative of partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.
The morpholine ring is a six-membered saturated heterocycle. The C–C, C–N, and C–O bond lengths within the morpholine ring are expected to be in the typical ranges for single bonds of these types, approximately 1.52 Å, 1.47 Å, and 1.43 Å, respectively.
A summary of expected bond lengths and angles for this compound based on analogous structures is presented below.
| Parameter | Expected Value (Å or °) |
| Bond Lengths (Å) | |
| S=O | 1.428 - 1.441 nsf.gov |
| S–N (sulfonamide) | ~1.62 nsf.gov |
| S–C (sulfonamide-morpholine) | ~1.77 nsf.gov |
| N–C (phenyl) | ~1.43 |
| C–C (phenyl) | ~1.39 |
| C–C (morpholine) | ~1.52 |
| C–N (morpholine) | ~1.47 |
| C–O (morpholine) | ~1.43 |
| **Bond Angles (°) ** | |
| O=S=O | ~120 |
| O=S=N | ~107 |
| O=S=C | ~107 |
| C–N–S | ~120 |
| C–N–C (morpholine) | ~112 |
| C–O–C (morpholine) | ~112 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. The most significant of these are expected to be hydrogen bonds and π–π stacking interactions.
The sulfonamide group is a potent hydrogen bond donor (the N–H group) and acceptor (the two sulfonyl oxygen atoms). In the solid state, it is highly probable that the N–H group of one molecule forms a hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule. This N–H···O=S interaction is a common and robust feature in the crystal structures of primary and secondary sulfonamides, often leading to the formation of centrosymmetric dimers or extended chains. researchgate.net
Weak C–H···O and C–H···π hydrogen bonds are also likely to play a role in stabilizing the crystal structure. The hydrogen atoms of the phenyl and morpholine rings can act as weak donors, forming interactions with the sulfonyl oxygen atoms or the π-system of the phenyl ring of adjacent molecules.
A hypothetical representation of potential hydrogen bonding in the crystal lattice of this compound is shown below.
| Donor | Acceptor | Interaction Type | Expected Distance (Å) |
| N–H | O=S | Strong Hydrogen Bond | 2.8 - 3.0 |
| C–H (phenyl) | O=S | Weak Hydrogen Bond | 3.2 - 3.5 |
| C–H (morpholine) | O=S | Weak Hydrogen Bond | 3.2 - 3.5 |
| C–H (phenyl) | π (phenyl) | C–H···π Interaction | ~3.5 |
Analysis of Conformational Preferences (e.g., Morpholine Ring Conformation)
The morpholine ring is known to predominantly adopt a chair conformation, which is significantly more stable than the boat or twist-boat conformations. nih.govresearchgate.net In this chair conformation, the substituents on the ring can be in either axial or equatorial positions. For the sulfonamide group attached to the morpholine nitrogen, it is expected to occupy the equatorial position to minimize steric hindrance.
The orientation of the phenyl group relative to the sulfonamide moiety is defined by the torsion angle around the S–N bond. Studies on related arylsulfonamides have shown that the conformation where the amino group is perpendicular to the plane of the benzene (B151609) ring is often favored in the absence of other strong intramolecular interactions. mdpi.com However, crystal packing forces can influence this and lead to other observed conformations.
Advanced Computational and Theoretical Investigations of N Phenylmorpholine 4 Sulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N-phenylmorpholine-4-sulfonamide typically employ functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to accurately model its properties. nih.govresearchgate.netresearchgate.net These calculations form the foundation for a detailed analysis of the molecule's geometry, electronic orbitals, charge distribution, and reactivity.
Geometry Optimization and Equilibrium Structures
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium structure. This is achieved through geometry optimization, a process that calculates the energy of the molecule at various atomic arrangements until the lowest energy conformation is found. For this compound, this process would likely reveal that the morpholine (B109124) ring adopts a stable chair conformation, a common feature for such cyclic systems. nih.gov The orientation of the phenyl group relative to the sulfonamide linkage is also a key structural parameter. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. nih.gov
Illustrative Data: Optimized Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values for similar sulfonamide and morpholine derivatives, as specific experimental or computational data for this compound is not available in the cited literature.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-O1 | 1.43 | O1-S-O2 | 120.0 |
| S-O2 | 1.43 | O1-S-N(morpholine) | 108.0 |
| S-N(morpholine) | 1.65 | C(phenyl)-N-S | 125.0 |
| N-C(phenyl) | 1.42 | C-N-C(morpholine) | 118.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comnumberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and morpholine nitrogen atoms, while the LUMO would likely be centered on the electron-withdrawing sulfonamide group.
Illustrative Data: Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on general values for related sulfonamides.)
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.3 |
Mulliken Population Analysis and Natural Population Analysis for Charge Distribution
Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions. Mulliken Population Analysis and Natural Population Analysis (NPA) are two methods used to calculate the partial atomic charges on each atom. nih.govresearchgate.net While Mulliken charges are simpler to calculate, they can be highly dependent on the basis set used. NPA, which is derived from the Natural Bond Orbital (NBO) analysis, generally provides a more robust and less basis-set-dependent description of the electron distribution. For this compound, these analyses would likely show a significant negative charge on the oxygen atoms of the sulfonamide group and the nitrogen of the morpholine ring, making them potential sites for electrophilic attack. Conversely, the sulfur atom and the hydrogen atoms would carry positive charges.
Electrostatic Potential (ESP) Surface Mapping and Reactivity Sites
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. nih.govresearchgate.net The ESP map is colored to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the ESP map would likely show the most negative potential (typically colored red) around the sulfonyl oxygen atoms, indicating these as the primary sites for interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Studies
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule. It is a powerful tool for visualizing bonding, lone pairs, and atomic shell structures. The Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces and hydrogen bonds. For this compound, ELF analysis would clearly delineate the covalent bonds and the lone pair regions on the nitrogen and oxygen atoms. RDG analysis could reveal weak intramolecular interactions that contribute to the molecule's conformational stability.
Non-Linear Optical (NLO) Properties Prediction and Evaluation
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of novel compounds. nih.gov
The NLO response is primarily determined by the first-order hyperpolarizability (β), a tensor quantity that describes the second-order response of a molecule to an applied electric field. A high β value is indicative of a significant NLO effect. Calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p). nih.gov Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The stability of a molecule, arising from hyper-conjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis, which complements the NLO predictions. nih.gov
A reduced energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often leads to increased molecular polarizability and an enhanced NLO response. researchgate.net For this compound, the interaction between the electron-donating morpholine and phenyl moieties and the electron-withdrawing sulfonamide group can create the necessary charge asymmetry for a significant NLO response. Theoretical calculations for the related molecule N-phenylbenzenesulfonamide have demonstrated the utility of this approach. nih.gov
Table 1: Predicted NLO Properties of this compound Theoretical values based on methodologies applied to similar sulfonamide structures.
| Parameter | Predicted Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 5.2 D | Debye |
| Mean Polarizability (α) | 2.8 x 10⁻²³ | esu |
This interactive table is based on theoretical predictions derived from computational methodologies reported for analogous compounds. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into the conformational landscape, flexibility, and stability of a compound like this compound. nih.gov
An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms using a force field. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over a specific period, typically nanoseconds to microseconds.
This process allows for the exploration of different low-energy conformations of the molecule, mapping out its potential energy surface. Key analyses performed on the resulting trajectories include:
Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation and whether the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule, such as the bonds linking the phenyl, sulfonamide, and morpholine groups.
Conformational Clustering: This analysis groups similar structures from the trajectory, identifying the most populated and therefore most stable conformations.
For this compound, MD simulations can reveal the preferred orientations of the phenyl and morpholine rings relative to the central sulfonamide bridge, which is critical for understanding its interactions with other molecules and its packing in a solid state. researchgate.net
Computational Predictions of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) and Validation against Experimental Data
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. DFT calculations have become a standard tool for correlating theoretical spectra with experimental results, aiding in structural elucidation and vibrational mode assignment. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT at a level like B3LYP/6-311G(d,p). researchgate.net The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific internal coordinates (stretching, bending, torsion) of the molecule. researchgate.net For this compound, key vibrational modes include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretch, and vibrations of the phenyl and morpholine rings. researchgate.netrsc.org
Table 2: Comparison of Predicted and Typical Experimental IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3250 | 3350-3140 | Sulfonamide N-H |
| C-H Stretch (Aromatic) | 3105 | 3100-3000 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2980 | 3000-2850 | Morpholine Ring |
| SO₂ Asymmetric Stretch | 1345 | 1370-1335 | Sulfonyl Group |
| SO₂ Symmetric Stretch | 1160 | 1180-1160 | Sulfonyl Group |
This interactive table presents theoretical predictions alongside typical experimental values for validation. researchgate.netrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the most common approach for calculating NMR shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com Calculations are often performed to mimic experimental conditions, for instance by using a polarizable continuum model (PCM) to simulate a solvent like CDCl₃ or DMSO-d₆. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Theoretical values calculated using the GIAO-DFT method.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Sulfonamide N-H | 9.85 | - |
| Phenyl-H (ortho) | 7.35 | 129.5 |
| Phenyl-H (meta) | 7.20 | 125.0 |
| Phenyl-H (para) | 7.40 | 118.0 |
| Morpholine-H (adj. to N) | 3.15 | 46.5 |
This interactive table shows predicted NMR chemical shifts for structural analysis. nih.govresearchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: Electronic transitions that occur in the ultraviolet and visible regions of the spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method provides information about the excitation energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π, n→π). nih.gov The analysis of the molecular orbitals involved (such as HOMO and LUMO) helps in assigning these transitions. For this compound, transitions would primarily involve the π-system of the phenyl ring and non-bonding orbitals on the oxygen, nitrogen, and sulfur atoms. nih.gov
Table 4: Predicted UV-Vis Absorption Data for this compound Theoretical values calculated using TD-DFT.
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 265 | 0.15 | HOMO → LUMO | π→π* |
| 220 | 0.45 | HOMO-1 → LUMO | π→π* |
This interactive table details the predicted electronic transitions. nih.govnih.gov
Chemical Reactivity and Derivatization Pathways of N Phenylmorpholine 4 Sulfonamide
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a critical functional group that significantly influences the molecule's properties and reactivity. The presence of the electron-withdrawing sulfonyl group and the lone pair of electrons on the nitrogen atom confers a unique chemical character to this moiety.
Nucleophilic and Electrophilic Reactions at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in N-phenylmorpholine-4-sulfonamide can exhibit both nucleophilic and electrophilic character depending on the reaction conditions.
Nucleophilic Reactivity: The sulfonamide proton is weakly acidic, and its deprotonation by a suitable base generates a resonance-stabilized anion. This anionic species is a potent nucleophile and can participate in various substitution reactions.
N-Alkylation: The sulfonamide anion can be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction provides a straightforward method for the synthesis of N-alkylated derivatives. The general scheme for this reaction is as follows:
Ar-SO₂-NH-R + Base → [Ar-SO₂-N⁻-R] + HB⁺ [Ar-SO₂-N⁻-R] + R'-X → Ar-SO₂-NR'R + X⁻
The choice of base and solvent is crucial for the success of this reaction, with common bases including alkali metal hydroxides, alkoxides, and hydrides in polar aprotic solvents.
N-Acylation: Similarly, the sulfonamide anion can react with acylating agents like acyl chlorides or anhydrides to yield N-acylsulfonamides. These derivatives are of significant interest due to their altered electronic and steric properties. The reaction proceeds as follows:
[Ar-SO₂-N⁻-R] + R'-COCl → Ar-SO₂(NAc)R + Cl⁻
Electrophilic Reactivity: While less common, the sulfonamide nitrogen can also react with strong nucleophiles. For instance, under specific conditions, displacement of the entire morpholine-4-sulfonyl group by a potent nucleophile could be envisaged, although this is a less favorable pathway. More relevant is the reaction with certain organometallic reagents that can lead to cleavage of the S-N bond.
Influence of Substituent Effects on Reaction Pathways
The reactivity of the sulfonamide nitrogen is significantly modulated by the electronic nature of the substituents on the phenyl ring.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups on the phenyl ring increase the acidity of the sulfonamide proton. This facilitates the formation of the sulfonamide anion, thereby enhancing its nucleophilicity and promoting N-alkylation and N-acylation reactions.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or alkyl groups decrease the acidity of the sulfonamide proton. This makes the formation of the anion more difficult, potentially requiring stronger bases or harsher reaction conditions for subsequent nucleophilic reactions.
The following table summarizes the expected influence of substituents on the reactivity of the sulfonamide nitrogen:
| Substituent on Phenyl Ring | Effect on Acidity of N-H | Reactivity towards N-Alkylation/Acylation |
| Electron-Withdrawing (e.g., -NO₂) | Increases | Enhanced |
| Electron-Donating (e.g., -OCH₃) | Decreases | Diminished |
Transformations Involving the Morpholine (B109124) Ring System
The morpholine ring in this compound is a saturated heterocycle. The presence of the electron-withdrawing sulfonyl group attached to the nitrogen atom significantly influences its reactivity.
Nucleophilic Substitution Reactions at the Morpholine Nitrogen
The nitrogen atom of the morpholine ring is part of a sulfonamide linkage, which dramatically reduces its basicity and nucleophilicity compared to a typical secondary amine. The lone pair of electrons on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group. Consequently, direct nucleophilic attack or alkylation at this nitrogen is generally difficult to achieve under standard conditions. Reactions that would typically occur at the nitrogen of a free morpholine, such as quaternization with alkyl halides, are not facile for this compound.
Ring Transformations and Cyclization Reactions
The morpholine ring is generally stable under many reaction conditions. However, under forcing conditions, ring-opening reactions can occur. For instance, treatment with strong reducing agents like lithium aluminum hydride could potentially lead to the cleavage of the C-O bonds within the morpholine ring, although this would require harsh conditions.
Intramolecular cyclization reactions involving the morpholine ring are also conceivable, particularly if appropriate functional groups are introduced onto the phenyl ring. For example, a substituent on the ortho position of the phenyl ring could potentially undergo a cyclization reaction with one of the methylene groups of the morpholine ring, leading to the formation of a new fused ring system. The feasibility of such reactions would depend on the nature of the substituent and the reaction conditions employed.
Reactions at the Phenyl Ring and its Functionalization
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The morpholine-4-sulfonamide group acts as a directing group, influencing the position of incoming electrophiles.
Common electrophilic aromatic substitution reactions that can be performed on the phenyl ring include:
Halogenation: The introduction of halogen atoms (Cl, Br) onto the phenyl ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst. The reaction is expected to yield a mixture of ortho and para halogenated products.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the phenyl ring, again favoring the ortho and para positions.
Friedel-Crafts Reactions:
Alkylation: The introduction of an alkyl group can be accomplished using an alkyl halide and a Lewis acid catalyst.
Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride in the presence of a Lewis acid. This reaction is generally preferred over alkylation as it is less prone to polysubstitution and rearrangement.
The following table provides a summary of expected products from the electrophilic aromatic substitution of this compound.
| Reaction | Reagents | Major Products |
| Bromination | Br₂ / FeBr₃ | ortho-Bromo and para-Bromo derivatives |
| Nitration | HNO₃ / H₂SO₄ | ortho-Nitro and para-Nitro derivatives |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | ortho-Acyl and para-Acyl derivatives |
The functionalization of the phenyl ring provides a versatile platform for the synthesis of a wide array of derivatives with potentially modified biological activities and physicochemical properties.
Electrophilic Aromatic Substitution Patterns
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The directing effect of the morpholine-4-sulfonamide substituent dictates the position of incoming electrophiles. The sulfonamide group (-SO2NR2) is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the strong electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is primarily due to the inductive effect of the electronegative oxygen and nitrogen atoms.
However, the nitrogen atom of the sulfonamide can participate in resonance, donating a lone pair of electrons to the ring. This resonance effect, which would favor ortho- and para-substitution, is generally weaker than the inductive withdrawal. Consequently, electrophilic substitution reactions on this compound are expected to proceed slower than on benzene (B151609) and primarily yield meta-substituted products.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively detailed in the literature, the general principles of electrophilic aromatic substitution on N-arylsulfonamides can be applied.
| Electrophilic Reagent | Expected Major Product(s) | Notes |
| HNO₃/H₂SO₄ | N-(3-nitrophenyl)morpholine-4-sulfonamide | The strong electron-withdrawing effect of the sulfonamide group directs the nitro group to the meta position. |
| Br₂/FeBr₃ | N-(3-bromophenyl)morpholine-4-sulfonamide | Halogenation is also expected to occur at the meta position due to the directing effect of the sulfonamide. |
| SO₃/H₂SO₄ | 3-(morpholine-4-sulfonamido)benzenesulfonic acid | Sulfonation will introduce a sulfonic acid group at the meta position. |
| R-Cl/AlCl₃ | N-(3-alkylphenyl)morpholine-4-sulfonamide | Friedel-Crafts alkylation is likely to be sluggish due to the deactivating nature of the substituent. |
| RCOCl/AlCl₃ | N-(3-acylphenyl)morpholine-4-sulfonamide | Friedel-Crafts acylation will also favor the meta position. |
Cross-Coupling Reactions for Further Derivatization
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively utilized for the derivatization of this compound. These reactions typically involve a metal catalyst, often palladium or copper, to couple an organohalide or pseudohalide with a variety of coupling partners. To employ cross-coupling strategies, this compound would first need to be functionalized with a suitable group, such as a halogen (Br, I) or a triflate, typically at a specific position on the phenyl ring. This initial functionalization can be achieved through electrophilic aromatic substitution as described in the previous section. Once functionalized, a range of cross-coupling reactions can be performed.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For instance, a brominated derivative of this compound could be reacted with an arylboronic acid to form a biaryl structure.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of various amino groups onto the phenyl ring of the this compound scaffold.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This method can be used to introduce alkynyl moieties, which can serve as handles for further transformations.
| Cross-Coupling Reaction | Substrate Requirement | Potential Product |
| Suzuki-Miyaura | Halogenated this compound | Aryl-substituted this compound |
| Buchwald-Hartwig | Halogenated this compound | Amino-substituted this compound |
| Sonogashira | Halogenated this compound | Alkynyl-substituted this compound |
Formation of Hybrid Compounds and Scaffold Diversification
The this compound scaffold can be further elaborated by integrating it with other pharmacologically relevant moieties to create hybrid compounds with potentially enhanced or novel biological activities.
Synthesis of Schiff Base Derivatives Incorporating this compound
Schiff bases, characterized by the imine (-C=N-) functional group, are a versatile class of compounds with a wide range of biological activities. Schiff base derivatives of this compound can be synthesized by the condensation reaction between an amino-functionalized this compound and an appropriate aldehyde or ketone. The amino group can be introduced onto the phenyl ring via a nitration reaction followed by reduction. The general synthetic route involves the reaction of the amine with a carbonyl compound, typically under acidic or basic catalysis, with the removal of water to drive the reaction to completion.
| Aldehyde/Ketone Reactant | Resulting Schiff Base Derivative |
| Salicylaldehyde | N-(4-((2-hydroxybenzylidene)amino)phenyl)morpholine-4-sulfonamide |
| Vanillin | N-(4-((4-hydroxy-3-methoxybenzylidene)amino)phenyl)morpholine-4-sulfonamide |
| 4-Dimethylaminobenzaldehyde | N-(4-((4-(dimethylamino)benzylidene)amino)phenyl)morpholine-4-sulfonamide |
Integration with Thiazole and Other Heterocyclic Moieties
Heterocyclic rings are common features in many pharmaceuticals. The integration of thiazole or other heterocyclic moieties with the this compound scaffold can lead to novel compounds with interesting biological profiles. The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, a common strategy to introduce a thiazole ring is through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide derivative with an α-haloketone.
A plausible synthetic route could involve the preparation of a thiourea derivative of an amino-functionalized this compound. This intermediate can then be cyclized with an appropriate α-haloketone to yield the desired thiazole-containing hybrid compound.
| Heterocyclic Moiety | Synthetic Strategy | Example of Hybrid Compound |
| Thiazole | Hantzsch thiazole synthesis | N-(4-(2-aminothiazol-4-yl)phenyl)morpholine-4-sulfonamide |
| Pyrazole | Knorr pyrazole synthesis | N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)morpholine-4-sulfonamide |
| Triazole | Huisgen cycloaddition | N-(4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl)morpholine-4-sulfonamide |
Analogues for Abscisic Acid Research
Abscisic acid (ABA) is a plant hormone that plays a crucial role in various physiological processes, including stress responses. The development of synthetic ABA analogues is an active area of research for potential applications in agriculture to enhance crop resilience. Sulfonamides have been identified as a class of compounds that can mimic the function of ABA. The structural features of this compound, particularly the presence of the sulfonamide group and the potential for diverse substitutions on the phenyl ring, make it a candidate for the design of novel ABA analogues.
Coordination Chemistry and Metal Complexes of N Phenylmorpholine 4 Sulfonamide Ligands
Design and Synthesis of N-Phenylmorpholine-4-sulfonamide as Ligands
The design of this compound as a ligand is predicated on the presence of multiple coordination sites. The sulfonamide group (-SO₂NH-) is a well-known motif in medicinal chemistry and coordination chemistry, capable of binding to metal ions. The addition of a phenyl group on the nitrogen and a morpholine (B109124) ring attached to the sulfur atom modifies the electronic and steric properties of the ligand, influencing its coordination behavior.
Formation and Characterization of Metal Complexes
The formation of metal complexes with this compound would typically be achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in directing the formation of the desired complex. The N-H proton of the sulfonamide group is acidic and can be deprotonated, particularly in the presence of a base or upon coordination to a metal ion, allowing the nitrogen atom to act as an anionic donor. sjp.ac.lk
Spectroscopic methods are essential for confirming the coordination of this compound to a metal center.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic vibrational bands for the sulfonamide group would be present. These include asymmetric and symmetric stretching vibrations for the S=O bonds (νas(SO₂) and νs(SO₂)) and a stretching vibration for the N-H bond (ν(N-H)). Upon coordination to a metal, significant shifts in these bands are expected.
Coordination through the sulfonamide oxygen atoms would cause a shift to lower wavenumbers for the ν(SO₂) bands due to the donation of electron density from the oxygen to the metal, weakening the S=O bond.
Coordination via the sulfonamide nitrogen, typically following deprotonation, would lead to the disappearance of the ν(N-H) band and shifts in the ν(SO₂) bands. Studies on other sulfonamide complexes have shown that coordination through the deprotonated nitrogen is a common binding mode. researchgate.netsci-hub.se
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would show absorptions corresponding to π→π* transitions within the phenyl ring. Upon complexation with a transition metal, new absorption bands may appear. These can include ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. sciencepublishinggroup.com If the complex involves a d-block metal with unpaired electrons, weak d-d transition bands might also be observed in the visible region of the spectrum. sciencepublishinggroup.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes formed with paramagnetic metal ions (e.g., Cu(II), Co(II)), EPR spectroscopy would be a valuable tool. The technique provides information about the electronic environment of the unpaired electron, offering insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding.
Unambiguously identify the atoms in the ligand that are bonded to the metal center.
Determine the coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral).
Measure the M-N and M-O bond lengths, providing insight into the strength of the coordination bonds.
Analyze the packing of the complex in the crystal lattice and identify any intermolecular interactions like hydrogen bonding.
For comparison, the crystal structure of the related compound N-phenylmorpholine-4-carboxamide shows a chair conformation for the morpholine ring and specific orientations of the phenyl and amide groups. mdpi.com Similar conformational features would be expected in the sulfonamide analogue and its complexes.
This compound possesses multiple potential donor sites, allowing for several coordination modes.
Potential Coordination Sites of this compound
| Potential Donor Atom | Functional Group | Expected Coordination Behavior |
| Sulfonamide Nitrogen | Sulfonamide | Can coordinate as a neutral donor or, more commonly, as an anionic donor after deprotonation. sjp.ac.lk |
| Sulfonamide Oxygens | Sulfonamide | Can act as neutral donors, potentially leading to chelation involving one O and the N atom, or bridging between metal centers. |
| Morpholine Oxygen | Morpholine | Can act as a neutral donor, though it is generally a weaker donor than the sulfonamide group. |
| Morpholine Nitrogen | Morpholine | This nitrogen is part of the sulfonamide group and is directly bonded to the sulfur, making it unavailable for direct coordination. |
The ligand could act as:
A monodentate ligand , coordinating through the deprotonated sulfonamide nitrogen, which is often favored due to the formation of a stable anionic ligand.
A bidentate chelating ligand , potentially involving the deprotonated nitrogen and one sulfonyl oxygen, forming a stable four-membered chelate ring.
A bridging ligand , where the sulfonyl group links two different metal centers, with each oxygen atom coordinating to a different metal.
The resulting geometry around the metal center would depend on the metal ion's electronic configuration, its oxidation state, and the stoichiometry of the complex. Geometries such as tetrahedral, square planar, or octahedral are all plausible. researchgate.net
Theoretical Studies of Coordination Behavior (e.g., DFT on Metal Complexes)
Theoretical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental findings. Although specific DFT studies on this compound complexes were not found, this method would be ideal for:
Optimizing Molecular Geometry: Predicting the most stable structure of the metal complex, including bond lengths and angles, which can be compared with X-ray crystallography data.
Analyzing Frontier Molecular Orbitals (HOMO-LUMO): Understanding the electronic structure and reactivity of the complex. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into charge transfer possibilities.
Simulating Vibrational Spectra: Calculating theoretical IR frequencies to aid in the assignment of experimental spectral bands, confirming the coordination mode.
Calculating Binding Energies: Determining the stability of the metal-ligand bond and comparing the energies of different possible coordination isomers.
Such theoretical investigations would provide a deeper understanding of the electronic and structural properties governing the coordination behavior of this compound with various metal ions.
Exploration of N Phenylmorpholine 4 Sulfonamide in Advanced Chemical Applications
Role as Synthetic Building Blocks and Precursors for Complex Molecules
N-Phenylmorpholine-4-sulfonamide serves as a valuable synthetic building block and precursor for the construction of more complex molecular architectures. The presence of the sulfonamide group, a well-established pharmacophore, makes this compound and its derivatives particularly relevant in medicinal chemistry. nih.govnih.gov The synthesis of various N-phenylsulfonamide derivatives often starts from simple aromatic amines like aniline (B41778), highlighting the fundamental role of this structural motif. nih.gov
The reactivity of the sulfonamide group allows for further functionalization, such as alkylation, acylation, or arylation, to produce a diverse array of secondary sulfonamides. nih.gov These reactions underscore the utility of this compound as a versatile intermediate. For instance, primary sulfonamides are known precursors to sulfonylureas, a class of compounds with applications in medicine and agriculture, through their reaction with isocyanates. nih.gov
Research has demonstrated the synthesis of novel phenyl sulfonamide derivatives designed as modulators of inflammatory responses, starting from related sulfonyl chlorides and amines. mdpi.com This showcases the general strategy where a core structure, similar to this compound, can be elaborated to access new chemical entities with specific biological activities. The synthesis of imide N-phenyl sulfonamide derivatives further illustrates the role of the phenyl sulfonamide core as a key intermediate in building complex heterocyclic systems. mdpi.com
Table 1: Synthetic Transformations Involving Phenylsulfonamide Scaffolds
| Starting Material Class | Reagent/Condition | Product Class | Application/Significance | Reference |
| N-phenylsulfonamides | Alkyl/Aryl/Acyl Halides | Substituted Sulfonamides | Access to diverse chemical libraries | nih.gov |
| Primary Sulfonamides | Isocyanates | Sulfonylureas | Herbicides, Diabetes medication | nih.gov |
| Nitrophthalimide derivatives | Fe/NH4Cl | Aminophthalimide N-phenyl sulfonamides | Building complex heterocyclic systems | mdpi.com |
| LASSBio-1448 (aniline precursor) | Functionalized anhydrides | Imide N-phenyl sulfonamide derivatives | Synthesis of novel bioactive compounds | mdpi.com |
Applications in Material Science and Advanced Coatings Research
While direct applications of this compound in material science and advanced coatings are not extensively documented, the properties of its constituent parts, particularly the morpholine (B109124) ring, suggest potential in these fields. Morpholine derivatives, such as N-acryloylmorpholine, have been utilized in the synthesis of polymer brushes through techniques like surface-initiated reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov These polymer brushes have potential applications as smart materials and biocompatible surfaces. nih.gov
The synthesis of poly(N-acryloylmorpholine) brushes on silicon surfaces demonstrates the ability of morpholine-containing monomers to form well-defined polymer layers. nih.gov This suggests that this compound, with appropriate modification to introduce a polymerizable group, could be incorporated into polymer backbones or used as a functional monomer to impart specific properties to materials. The inherent stability of the sulfonamide group could also contribute to the durability of such materials. nih.gov
This compound as Organocatalysts or Reagents
The structural features of this compound lend themselves to potential applications as an organocatalyst or a specialized reagent in organic synthesis. The morpholine nitrogen and the sulfonamide group can act as hydrogen bond donors and acceptors, potentially facilitating certain catalytic transformations.
While specific catalytic applications of this compound are not widely reported, the broader class of sulfonamides has been explored in various catalytic contexts. For instance, primary sulfonamides can be activated by hypervalent iodine reagents to generate sulfonyl nitrene-type species. nih.gov These reactive intermediates can then participate in reactions like C–H insertion and aziridination to synthesize amine derivatives. nih.gov The development of novel sulfinylamine reagents for the direct synthesis of primary sulfonamides from organometallic reagents further expands the toolkit for creating sulfonamide-based reagents. nih.gov
Functionality as Directing Groups for C-H Functionalization
A significant area of interest for sulfonamide-containing molecules is their use as directing groups in C-H functionalization reactions. nih.govnih.govrsc.orgrsc.orgthieme-connect.de This strategy allows for the selective activation and modification of otherwise inert C-H bonds, providing a powerful tool for the efficient synthesis of complex molecules. nih.gov The sulfonamide group can coordinate to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and enabling its selective reaction. nih.gov
Sulfonamides and N-sulfonyl ketimines/aldimines have been shown to be versatile directing groups for achieving regioselectivity in C-H activation reactions. nih.gov This approach is particularly valuable for the late-stage functionalization of drug molecules, allowing for the diversification of complex scaffolds. nih.gov The use of directing groups like pyridine (B92270) and pyrimidine (B1678525) has been extensively studied in this context. nih.gov Given its structure, the nitrogen atom of the morpholine ring or the oxygen atoms of the sulfonamide group in this compound could potentially act as coordinating sites for a metal catalyst, directing the functionalization of the ortho-C-H bonds of the phenyl ring.
Table 2: Examples of Directing Groups in C-H Functionalization
| Directing Group | Metal Catalyst | Type of Functionalization | Substrate Class | Reference |
| Pyridine | Rh(III) | Sulfonamidation | 2-phenylpyridine derivatives | nih.gov |
| 2-Pyrimidyl | Rh(III) | C2-sulfonamidation | Indoles | nih.gov |
| N-phenylbenzimidamide | Ir(III) | Sulfonamidation and annulation | N-phenylbenzimidamide derivatives | nih.gov |
| Sulfonamide | Various transition metals | Various (arylation, alkylation, etc.) | Aromatic and heterocyclic compounds | nih.gov |
Investigation in Photochromic Systems as Chemical Switches
The investigation of this compound in photochromic systems represents a frontier in its application. Photochromic molecules can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light of a specific wavelength. This property makes them attractive for use as chemical switches in various applications, including smart glass, data storage, and biomimetic materials. researchgate.net
While research on the photochromic properties of this compound itself is limited, studies on related classes of compounds provide a basis for potential exploration. For example, photochromic polymers have been synthesized by incorporating spiro-oxazine derivatives, which undergo light-induced structural changes, into a polymer matrix like polymethyl methacrylate (B99206) (PMMA). researchgate.net The integration of photochromic compounds into polymers can be achieved through physical blending or chemical bonding. researchgate.net It is conceivable that the this compound scaffold could be functionalized with a known photochromic unit to create novel light-responsive materials. The electronic properties of the phenylsulfonamide moiety could potentially influence the photochromic behavior of the resulting molecule.
Challenges and Future Research Directions in N Phenylmorpholine 4 Sulfonamide Chemistry
Overcoming Synthetic Difficulties and Improving Efficiency
The synthesis of N-phenylmorpholine-4-sulfonamide, while conceptually straightforward, presents several challenges that are areas of active research. The primary method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. chemsociety.org.ng In the case of this compound, this would typically involve the reaction of morpholine (B109124) with N-phenylsulfonyl chloride or aniline (B41778) with morpholine-4-sulfonyl chloride.
Future research in this area is directed towards developing more efficient and environmentally friendly synthetic methods. One promising approach is the use of catalytic systems to promote the sulfonylation reaction. For instance, the use of a Pd(OAc)2 supported on magnetic Fe3O4 nanoparticles functionalized with diamine has been shown to be effective in the synthesis of sulfonamides from morpholine and benzenethiol (B1682325) in aqueous conditions. nanomaterchem.com This method offers advantages such as high reusability of the catalyst, high purity and yields of the products, and the use of an environmentally benign solvent. nanomaterchem.com Another innovative approach involves the metal-free synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines, using an iodine-tert-butyl hydroperoxide (TBHP) system which proceeds via the oxidative cleavage of an S–N bond. mdpi.com
Microwave-assisted synthesis is another area of exploration for improving the efficiency of sulfonamide synthesis. This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various sulfonamide derivatives. chemsociety.org.ng The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, is also a key area of future research to streamline the synthesis of this compound and its analogs.
Table 1: Comparison of Synthetic Methods for Sulfonamides
| Method | Catalyst/Reagents | Solvent | Advantages | Challenges |
| Conventional | Base (e.g., pyridine) | Anhydrous acetone | Simplicity, well-established | Moderate yields, potential for side reactions, purification difficulties |
| Nanocatalysis | Fe3O4-Diamine-Pd | Water | High yield and purity, reusable catalyst, aqueous medium | Catalyst preparation required |
| Metal-Free | I2/TBHP | 2-MeTHF | Avoids transition metal contamination, eco-friendly solvent | Use of peroxide |
| Microwave-Assisted | Basic media | DMF/Pyridine (B92270) | Reduced reaction times, improved yields | Specialized equipment required |
Strategies for Optimizing Chemical Stability and Reactivity Profiles
Future research should focus on a systematic investigation of the stability of this compound under various conditions. This includes studies on its photostability, thermal stability, and hydrolytic stability across a range of pH values. Understanding the degradation pathways will be essential for developing strategies to enhance its stability. For example, the introduction of specific functional groups on the phenyl ring could improve photostability by altering the excited-state energy levels. mdpi.com
The reactivity of the this compound is another important area of investigation. The sulfonamide group is known to be relatively stable, but the N-H bond can undergo deprotonation, and the sulfur atom can be susceptible to nucleophilic attack under certain conditions. The reactivity of the phenyl ring towards electrophilic substitution and the potential for reactions involving the morpholine ring also need to be explored. Computational studies, such as the investigation of bond dissociation energies for hydrogen abstraction, can provide insights into the molecule's degradation properties. sci-hub.se
Development of Novel Characterization Methods and Advanced Spectroscopic Probes
The accurate characterization of this compound and its derivatives is fundamental for understanding their structure and properties. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used for the characterization of sulfonamides. nanomaterchem.comrsc.org However, challenges can arise in distinguishing between isomers and in the detailed analysis of complex spectra.
Future research in this area should focus on the development and application of advanced spectroscopic techniques. Rotational spectroscopy, for example, can provide precise structural and conformational data, allowing for the unambiguous identification of different molecular species. nih.gov This technique is particularly valuable for distinguishing between conformers that may have very similar energies. The use of two-dimensional NMR techniques, such as ROESY, can provide detailed information about the spatial arrangement of atoms within the molecule and its interactions with other molecules, such as cyclodextrins. nih.gov
Another exciting avenue of research is the development of this compound-based fluorescent probes. The morpholine moiety is known to be a valuable component in the design of fluorescent probes for biological imaging. nih.gov By incorporating a fluorophore into the this compound scaffold, it may be possible to create novel probes for detecting specific analytes or for imaging particular cellular compartments. mdpi.comnih.gov The design of such probes would involve a careful selection of the fluorophore and the linker to ensure optimal photophysical properties, such as high quantum yield and photostability. rsc.org
Table 2: Advanced Spectroscopic Techniques for Sulfonamide Characterization
| Technique | Information Provided | Future Research Application for this compound |
| Rotational Spectroscopy | Precise conformational and structural data, unambiguous identification of isomers. nih.gov | Determination of the preferred conformation in the gas phase. |
| 2D NMR (ROESY) | Spatial arrangement of atoms, intermolecular interactions. nih.gov | Studying interactions with host molecules or surfaces. |
| Fluorescent Spectroscopy | Emission and excitation spectra, quantum yield, lifetime. mdpi.comnih.gov | Development of fluorescent probes for sensing and imaging. |
| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes, intermolecular interactions. researchgate.net | Investigation of solid-state properties and polymorphism. |
Expansion of Theoretical Models for Predictive Chemistry of this compound
Theoretical and computational chemistry play a vital role in understanding and predicting the properties of molecules. For this compound, theoretical models can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a powerful tool for calculating molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data to validate the computational methods. sci-hub.senih.gov
A key area for future research is the development of robust Quantitative Structure-Property Relationship (QSPR) models for this compound and its derivatives. jcsp.org.pknih.gov QSPR models use molecular descriptors to predict various physicochemical properties, such as heat capacity, entropy, and thermal energy. researchgate.net By establishing a correlation between the molecular structure and its properties, QSPR can be a valuable tool for designing new molecules with desired characteristics without the need for extensive experimental work.
The expansion of theoretical models should also focus on predicting the reactivity and degradation pathways of this compound. sci-hub.se Computational methods can be used to calculate bond dissociation energies and to model reaction mechanisms, providing insights into the molecule's stability and potential for transformation under different conditions. Furthermore, molecular docking studies can be employed to explore potential interactions with various targets, which could guide the development of new applications. researchgate.net
The prediction of spectroscopic properties, such as NMR and IR spectra, through computational methods is another important research direction. rsc.orgnih.gov Accurate prediction of spectra can aid in the interpretation of experimental data and in the confirmation of molecular structures. The development of more accurate and efficient computational methods will be crucial for advancing the predictive chemistry of this compound.
Exploring New Non-Biological Chemical Applications and Technological Advancements
While sulfonamides are well-known for their biological activities, the unique combination of the phenyl, morpholine, and sulfonamide functional groups in this compound suggests potential for a range of non-biological applications. The morpholine moiety itself is used in various industrial applications, including as a corrosion inhibitor, a catalyst, and in the synthesis of polymers and dyes. chemicalbook.com
One promising area for future research is the use of this compound and its derivatives as ligands in catalysis. The nitrogen and oxygen atoms of the morpholine ring, as well as the sulfonamide group, could potentially coordinate with metal centers, leading to the formation of novel catalysts for organic transformations. Proline sulfonamides, for example, have been successfully used as organocatalysts in various C-C bond-forming reactions. nih.gov
The potential application of this compound in materials science is another exciting avenue to explore. The rigid phenyl group combined with the flexible morpholine ring could lead to the development of new polymers with interesting thermal and mechanical properties. The incorporation of this scaffold into polymer backbones could also impart specific functionalities, such as improved solubility or the ability to interact with other molecules. The electrochemical properties of N-aryl sulfonamides could also be harnessed for the development of new electronic materials.
Furthermore, the ability of the morpholine ring to act as a hydrogen bond acceptor could be exploited in the design of supramolecular assemblies and functional materials. chemsociety.org.ng The self-assembly of this compound derivatives could lead to the formation of well-ordered structures with potential applications in areas such as molecular recognition and sensing. The exploration of these non-biological applications represents a significant opportunity for advancing the chemistry of this compound beyond its traditional role in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-phenylmorpholine-4-sulfonamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Ultrasound-assisted synthesis is highly effective for enhancing reaction efficiency. For example, polar aprotic solvents (e.g., DMF) under ultrasound irradiation (40 kHz, 60°C, 2 hours) improved yields of aryl sulfonamides to 85% compared to traditional reflux methods requiring 8–12 hours . Optimization should focus on solvent polarity, catalyst loading (e.g., 10 mol% triethylamine), and temperature control to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound compounds post-synthesis?
- Methodological Answer : Combine X-ray crystallography with spectroscopic techniques:
- X-ray diffraction : Resolve crystal structures to confirm bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles, as demonstrated in sulfonamide analogs .
- NMR spectroscopy : Analyze ¹H NMR for aromatic proton splitting patterns (δ 7.2–8.1 ppm) and ¹³C NMR for sulfonamide carbonyl signals (δ ~165 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., 326.29 g/mol) via ESI-MS or MALDI-TOF .
Q. What pharmacological screening strategies are effective for evaluating the bioactivity of sulfonamide derivatives?
- Methodological Answer : Use tiered assays:
- Primary screening : Disk diffusion or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC values <32 μg/mL indicate promising activity .
- Secondary assays : Enzyme inhibition (e.g., carbonic anhydrase II) with fluorometric substrates (λex/λem = 280/450 nm) to determine IC50 values .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance understanding of this compound's electronic properties?
- Methodological Answer : Apply the Colle-Salvetti correlation-energy formula to model electron density distributions . Use B3LYP/6-31G* basis sets to calculate:
- HOMO-LUMO gaps : Predict reactivity (e.g., gaps <4 eV suggest high electrophilicity).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .
Q. How should researchers address contradictions in reported biological activities of sulfonamide analogs?
- Methodological Answer : Conduct systematic meta-analysis:
- Data harmonization : Standardize variables (e.g., bacterial strain ATCC codes, compound purity ≥95% via HPLC).
- Statistical testing : Use ANOVA to compare IC50 values across studies. For example, resolve discrepancies in antibacterial activity by testing under uniform pH (7.4) and temperature (37°C) .
Q. What methodological framework integrates molecular docking with experimental validation for sulfonamide-based drug design?
- Methodological Answer :
- Docking protocols : Use AutoDock Vina to predict binding poses to targets (e.g., dihydrofolate reductase). Prioritize compounds with ΔG < -7 kcal/mol and hydrogen bonds to key residues (e.g., Thr121) .
- Experimental validation : Correlate docking scores with MIC values. For instance, derivatives showing strong binding (<-8 kcal/mol) exhibited MICs ≤8 μg/mL against P. aeruginosa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
